molecular formula C8H8N2 B12965533 2-Ethynyl-6-methylpyridin-4-amine

2-Ethynyl-6-methylpyridin-4-amine

Cat. No.: B12965533
M. Wt: 132.16 g/mol
InChI Key: AOVYOBIQOVCUPI-UHFFFAOYSA-N
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Description

2-Ethynyl-6-methylpyridin-4-amine is an organic compound with a pyridine ring substituted with an ethynyl group at the 2-position, a methyl group at the 6-position, and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-6-methylpyridin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethylpyridine.

    Bromination: The methyl group at the 2-position is brominated using N-bromosuccinimide (NBS) to form 2-bromo-6-methylpyridine.

    Sonogashira Coupling: The brominated compound undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide to introduce the ethynyl group.

    Deprotection: The trimethylsilyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield 2-ethynyl-6-methylpyridine.

    Amination: Finally, the amino group is introduced at the 4-position through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-methylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-ethynyl-6-methylpyridine-4-carboxaldehyde.

    Reduction: Formation of 2-ethynyl-6-methylpiperidine-4-amine.

    Substitution: Formation of N-substituted derivatives such as N-alkyl or N-acyl compounds.

Scientific Research Applications

2-Ethynyl-6-methylpyridin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-methylpyridin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the amino group can form hydrogen bonds with polar residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Similar structure but lacks the ethynyl group.

    2-Ethynylpyridine: Lacks the methyl and amino groups.

    6-Methylpyridin-4-amine: Lacks the ethynyl group.

Uniqueness

2-Ethynyl-6-methylpyridin-4-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and the formation of novel derivatives through chemical modifications.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2-ethynyl-6-methylpyridin-4-amine

InChI

InChI=1S/C8H8N2/c1-3-8-5-7(9)4-6(2)10-8/h1,4-5H,2H3,(H2,9,10)

InChI Key

AOVYOBIQOVCUPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#C)N

Origin of Product

United States

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